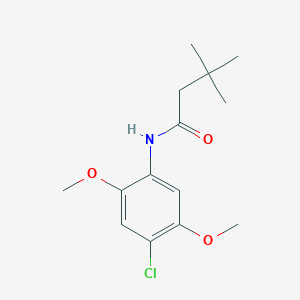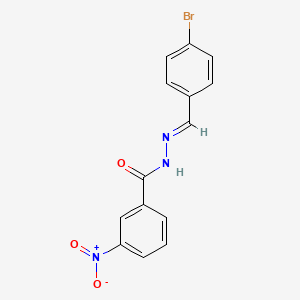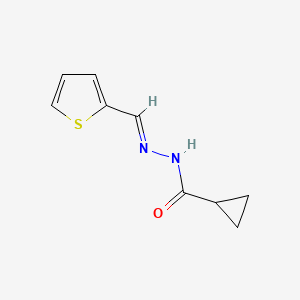![molecular formula C20H20N2O2S B5550722 3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of compounds similar to "3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine" often involves the exploration of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds are typically investigated for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Synthesis Analysis
Synthesis of structurally related compounds often involves multi-step synthetic routes including reactions like ring opening followed by ring closure, electrophilic fluorination, and catalytic hydrogenation. For instance, the synthesis of novel pyrazolopyridines was achieved through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino pyrazoles, showcasing a typical pathway to build complex heterocyclic systems (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular and crystal structures of related compounds are often determined using X-ray diffraction analysis, revealing details such as conformational flexibility, intramolecular and intermolecular hydrogen bonds, and the influence of these factors on the packing of molecules in crystals. For example, hydroxy derivatives of hydropyridine have been studied for their conformational flexibility and ability to form hydrogen-bonded networks, which are crucial for understanding the structural aspects of these compounds (Kuleshova & Khrustalev, 2000).
科学的研究の応用
Molecular and Crystal Structures in Drug Design
The molecular and crystal structures of compounds related to 3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine, such as hydroxy derivatives of hydropyridine, are crucial for understanding the role of hydrogen bonds in the conformation and packing of molecules in crystals. These insights are vital for drug design, highlighting how molecular flexibility and hydrogen bonding can influence the structural properties of pharmaceutical compounds (Kuleshova & Khrustalev, 2000).
Novel Synthetic Pathways in Organic Chemistry
The synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates the utility of compounds related to this compound in creating novel organic molecules. Such pathways enable the production of complex structures that can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals (Mekheimer, Mohamed, & Sadek, 1997).
Crystal Engineering and Luminescent Properties
The synthesis and structural analysis of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, related to this compound, reveal their potential in crystal engineering. These co-crystals exhibit interesting luminescent properties, suggesting applications in developing materials with unique optical characteristics (Li et al., 2015).
Advancements in Catalysis for Organic Synthesis
Research on the catalytic methylation of pyridines, including structures similar to this compound, highlights innovative methods in organic synthesis. These advancements offer more efficient routes to modify aromatic compounds, crucial for pharmaceutical synthesis and material science (Grozavu et al., 2020).
Photocatalytic Degradation for Environmental Applications
The study on the kinetics and products of the TiO2 photocatalytic degradation of pyridine emphasizes the environmental applications of related compounds. Understanding the degradation pathways and intermediates can inform the development of effective methods for the removal of hazardous chemicals from water, contributing to cleaner and safer environments (Maillard-Dupuy et al., 1994).
特性
IUPAC Name |
1-benzothiophen-5-yl-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(17-3-4-19-16(12-17)7-11-25-19)22-9-5-18(6-10-22)24-14-15-2-1-8-21-13-15/h1-4,7-8,11-13,18H,5-6,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHWWIPLINAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)


![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)